![molecular formula C16H18ClNO B14667450 Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- CAS No. 51448-90-9](/img/structure/B14667450.png)
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, a chlorine atom, and an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- typically involves multiple steps, starting with the preparation of the benzene ring substituted with chlorine and methanol groups. The ethylamino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in a carboxylic acid, while nucleophilic substitution of the chlorine atom can yield various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, 4-chloro-α-methyl-
- Benzenemethanol, 2-chloro-
- Benzenemethanol, 4-chloro-α-methylbenzyl alcohol
Uniqueness
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Propriétés
Numéro CAS |
51448-90-9 |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
[4-chloro-2-[ethylamino(phenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H18ClNO/c1-2-18-16(12-6-4-3-5-7-12)15-10-14(17)9-8-13(15)11-19/h3-10,16,18-19H,2,11H2,1H3 |
Clé InChI |
QUJKPELOXQPJND-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



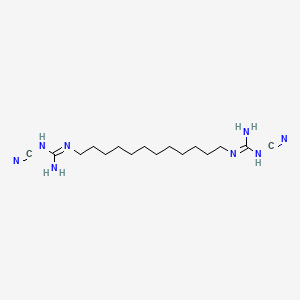
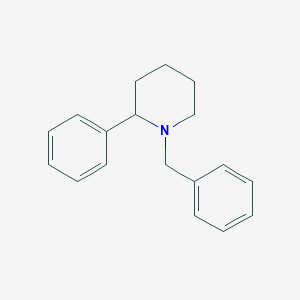
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
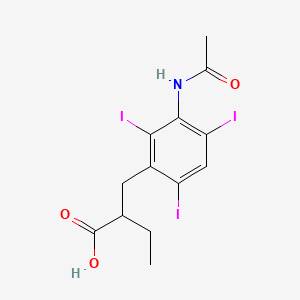
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
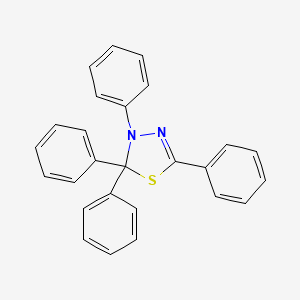


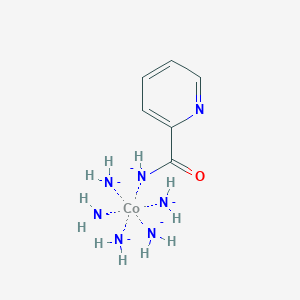
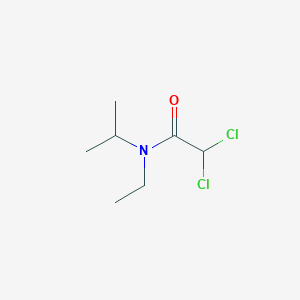

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
